molecular formula C11H17ClN2O B3280353 2-amino-N-(2,4,6-trimethylphenyl)acetamide hydrochloride CAS No. 71395-08-9

2-amino-N-(2,4,6-trimethylphenyl)acetamide hydrochloride

Cat. No.: B3280353
CAS No.: 71395-08-9
M. Wt: 228.72 g/mol
InChI Key: AFAZOFONKQSJFB-UHFFFAOYSA-N
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Description

2-amino-N-(2,4,6-trimethylphenyl)acetamide hydrochloride is a chemical compound with the molecular formula C11H17ClN2O. It is known for its versatile applications in scientific research and industry. The compound is characterized by the presence of an amino group, a trimethylphenyl group, and an acetamide group, making it a valuable building block in organic synthesis .

Scientific Research Applications

2-amino-N-(2,4,6-trimethylphenyl)acetamide hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

When handling 2-amino-N-mesitylacetamide hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,4,6-trimethylphenyl)acetamide hydrochloride typically involves the reaction of 2,4,6-trimethylaniline with chloroacetyl chloride, followed by the addition of ammonia. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2,4,6-trimethylphenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and substituted acetamides. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(2,4,6-trimethylphenyl)acetamide
  • N-(2,4,6-trimethylphenyl)acetamide
  • 2-amino-N-(2,4,6-trimethylphenyl)acetamide hydrochloride

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers enhanced stability and solubility, making it a preferred choice in various research and industrial applications .

Properties

IUPAC Name

2-amino-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-7-4-8(2)11(9(3)5-7)13-10(14)6-12;/h4-5H,6,12H2,1-3H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAZOFONKQSJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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